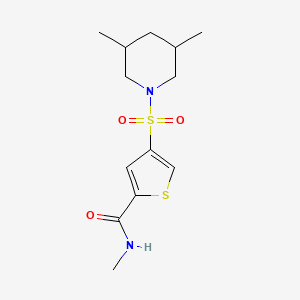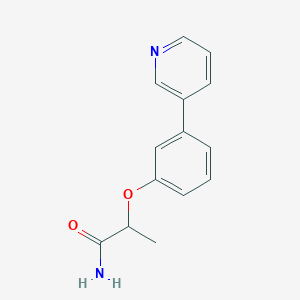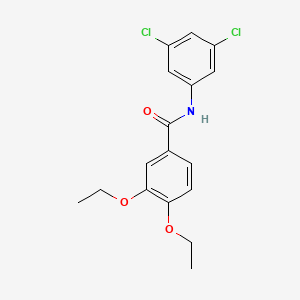
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline: Shares the piperidine and sulfonyl groups but lacks the thiophene ring.
(4-Nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group but has a different aromatic system.
Uniqueness
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, sulfonyl group, and piperidine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-9-4-10(2)7-15(6-9)20(17,18)11-5-12(19-8-11)13(16)14-3/h5,8-10H,4,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQOYJTVRHLPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Oxalic acid;4-[3-(3-propan-2-ylphenoxy)propyl]morpholine](/img/structure/B6098209.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B6098217.png)

![1-[3-AMINO-4-(PYRIDIN-3-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-2-YL]ETHAN-1-ONE](/img/structure/B6098238.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6098245.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)
![N-cyclohexyl-3-({4-[(3-oxo-1-piperazinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6098257.png)
amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6098264.png)
![N-(4-ethylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6098272.png)
![[5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6098276.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[2-(4-CHLOROPHENYL)ETHYL]-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B6098279.png)
![2-(3-fluorophenyl)-1-[3-(4-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B6098283.png)

![4-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]THIOMORPHOLINE](/img/structure/B6098301.png)
